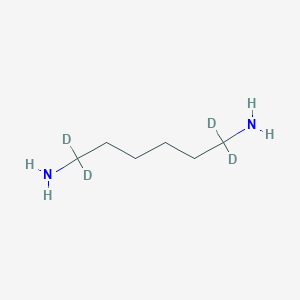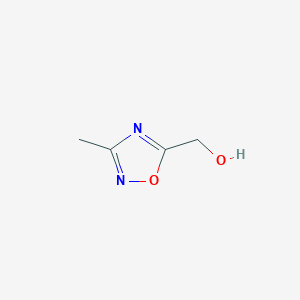
1,6-ジアミノヘキサン-1,1,6,6-d4
説明
1,6-Diaminohexane-1,1,6,6-d4, also known as 1,6-Hexane-1,1,6,6-d4-diamine or Hexamethylene-1,1,6,6-d4-diamine, is a deuterated form of 1,6-diaminohexane. This compound is characterized by the presence of deuterium atoms at the 1 and 6 positions of the hexane chain. It has a molecular formula of C6H12D4N2 and a molecular weight of 120.23 g/mol . The compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
科学的研究の応用
1,6-Diaminohexane-1,1,6,6-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of deuterated polymers and other complex molecules. .
Biology: The compound is used in proteomics research to study protein structures and interactions.
Medicine: In medical research, it is used to develop deuterated drugs with improved pharmacokinetic properties.
作用機序
Target of Action
1,6-Diaminohexane-1,1,6,6-d4, also known as 1,6-Hexane-1,1,6,6-d4-diamine or Hexamethylene-1,1,6,6-d4-diamine , is a stable isotope of 1,6-Diaminohexane It’s known that 1,6-diaminohexane, the non-deuterated form, is used in the synthesis of nylon-6,6 , suggesting that the deuterated form may have similar targets.
生化学分析
Biochemical Properties
It is known that the compound is solid at room temperature, with a melting point of 42-45°C and a boiling point of 204-205°C .
Cellular Effects
It is known that the compound is soluble in water and slightly soluble in ether, alcohol, and benzene .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
1,6-Diaminohexane-1,1,6,6-d4 can be synthesized through the deuteration of 1,6-diaminohexane. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of 1,6-diaminohexane-1,1,6,6-d4 involves the continuous distillation and rectification of the reaction mixture to achieve high purity. The process includes steps such as dealcoholization, dehydration, and removal of light and heavy components. The final product is obtained with a yield of up to 97% .
化学反応の分析
Types of Reactions
1,6-Diaminohexane-1,1,6,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various amides, nitriles, and substituted hexane derivatives. These products are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals .
類似化合物との比較
1,6-Diaminohexane-1,1,6,6-d4 is compared with other similar compounds such as:
1,6-Diaminohexane: The non-deuterated form, commonly used in the production of nylon and other polymers
1,6-Diaminohexane-1,6-13C2: A carbon-13 labeled variant used in similar applications but with different isotopic labeling.
1,6-Diaminohexane-d12:
The uniqueness of 1,6-diaminohexane-1,1,6,6-d4 lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying molecular interactions and reaction mechanisms .
特性
IUPAC Name |
1,1,6,6-tetradeuteriohexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCC([2H])([2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442316 | |
| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115797-49-4 | |
| Record name | 1,6-Diaminohexane-1,1,6,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115797-49-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![1,2-BENZENEDIOL, 3-FLUORO-4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]-](/img/structure/B37627.png)


![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)






